molecular formula C17H18F3N5O B2631916 3-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea CAS No. 2380040-33-3

3-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B2631916
CAS No.: 2380040-33-3
M. Wt: 365.36
InChI Key: KGLROHPBMOCNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidine moiety. The final step involves the coupling of the trifluoromethylphenyl group to the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of cost-effective and environmentally friendly reagents, such as air-stable copper salts and non-toxic oxidants, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 3-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit kinase enzymes, leading to cell cycle arrest and apoptosis in cancer cells . It also affects mitochondrial membrane potential and induces reactive oxygen species (ROS) production, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea is unique due to the combination of its structural components, which confer specific biological activities and chemical reactivity. Its ability to undergo selective reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research .

Properties

IUPAC Name

1-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O/c18-17(19,20)12-4-6-13(7-5-12)24-16(26)23-11-14-3-1-10-25(14)15-21-8-2-9-22-15/h2,4-9,14H,1,3,10-11H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLROHPBMOCNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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